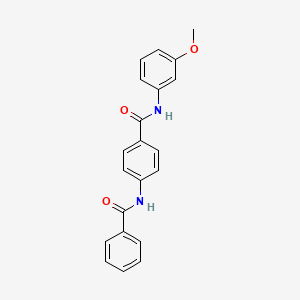

![molecular formula C20H21N3O3 B5500996 N-{[3-(4-甲氧基苯基)-1,2,4-恶二唑-5-基]甲基}-N,3,4-三甲基苯甲酰胺](/img/structure/B5500996.png)

N-{[3-(4-甲氧基苯基)-1,2,4-恶二唑-5-基]甲基}-N,3,4-三甲基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

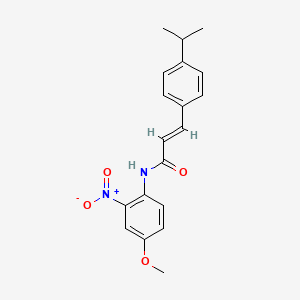

"N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,4-trimethylbenzamide" is a chemical compound belonging to the class of 1,2,4-oxadiazoles, which are known for their diverse range of biological activities. This compound's specific structure and properties contribute to its potential in various scientific applications.

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole compounds typically involves a series of steps, starting with the formation of hydrazones, followed by cyclization to oxadiazoles, and subsequent reactions to yield the final product. For instance, Taha et al. (2014) described the synthesis of 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzohydrazide through a three-step process, highlighting the typical methodology in synthesizing such compounds (Taha, Ismail, Imran, & Khan, 2014).

Molecular Structure Analysis

Studies on the molecular structure of similar compounds have shown that intermolecular interactions, such as dimerization and crystal packing, can significantly influence the molecular geometry, especially the dihedral angles and rotational conformations of aromatic rings. Karabulut et al. (2014) conducted a detailed analysis of a related compound, providing insights into the molecular structure and its optimization (Karabulut et al., 2014).

Chemical Reactions and Properties

1,2,4-oxadiazole derivatives are known for their reactivity and participation in various chemical reactions. For example, Mieusset et al. (2008) investigated the decomposition of methoxyoxadiazoline, showing its potential to form carbenes, ylides, or diazo compounds under different conditions (Mieusset et al., 2008).

Physical Properties Analysis

Physical properties like solubility, melting point, and crystal structure play a crucial role in the application of these compounds. The physical properties are often determined by factors such as molecular structure and intermolecular interactions, as shown in studies like that of Saeed and Simpson (2012), who analyzed the crystal structure of a related benzamide derivative (Saeed & Simpson, 2012).

Chemical Properties Analysis

The chemical properties of 1,2,4-oxadiazole derivatives are largely influenced by their functional groups and molecular framework. Studies have shown that these compounds can exhibit a range of activities, from antibacterial to anticancer properties, depending on their specific chemical makeup. For instance, Jin et al. (2006) synthesized and evaluated the bioactivity of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide and its derivatives, highlighting the chemical versatility of these compounds (Jin et al., 2006).

科学研究应用

抗菌应用

N-{[3-(4-甲氧基苯基)-1,2,4-恶二唑-5-基]甲基}-N,3,4-三甲基苯甲酰胺及其衍生物已被探索其在抗菌应用中的潜力。研究表明,这些化合物对革兰氏阳性和革兰氏阴性菌均表现出显着的抗菌活性,包括金黄色葡萄球菌、化脓性链球菌、大肠杆菌和铜绿假单胞菌。此外,它们还对白色念珠菌、黑曲霉和棒曲霉等真菌表现出抑制作用,表明它们在治疗微生物疾病,特别是细菌和真菌感染方面的潜在应用 (Desai 等,2013)。

抗癌潜力

研究还深入研究了含有 N-{[3-(4-甲氧基苯基)-1,2,4-恶二唑-5-基]甲基}-N,3,4-三甲基苯甲酰胺结构的化合物的抗癌特性。研究发现,这些化合物,尤其是那些具有苯并噻唑等附加部分的化合物,对人肿瘤细胞系表现出显着的抗增殖活性,包括 A549 肺癌和 MCF7 乳腺癌细胞系。这表明它们作为化疗剂的潜力 (Kaya 等,2017)。

酶活调节

还有证据表明,该化合物的衍生物可以影响某些转移酶的活性。例如,一项研究报告称,含有甘氨酸部分的双-1,3,4-恶二唑化合物对谷草转氨酶 (GOT) 和谷丙转氨酶 (GPT) 活性表现出激活作用,对γ-谷氨酰转移酶 (γ-GT) 活性表现出抑制作用 (Tomi 等,2010)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N,3,4-trimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3/c1-13-5-6-16(11-14(13)2)20(24)23(3)12-18-21-19(22-26-18)15-7-9-17(25-4)10-8-15/h5-11H,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAZSHUNFJWFILM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N(C)CC2=NC(=NO2)C3=CC=C(C=C3)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,4-trimethylbenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-ethyl-3-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1,5-dimethyl-2(1H)-pyridinone](/img/structure/B5500931.png)

![1-[(4-chloro-2-methylphenoxy)acetyl]-4-methyl-1,4-diazepane](/img/structure/B5500933.png)

![4-{2-(benzoylamino)-3-[(2-hydroxyethyl)amino]-3-oxo-1-propen-1-yl}phenyl 4-methylbenzenesulfonate](/img/structure/B5500934.png)

![4-({4-bromo-2-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5500964.png)

![4-[2-(3-bromo-4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}phenyl)-1-cyanovinyl]benzoic acid](/img/structure/B5500970.png)

![2-(2-chloro-6-ethoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5500975.png)

![methyl [4-(3,4-dichlorobenzyl)-1-piperazinyl]acetate](/img/structure/B5500981.png)

![3-[2-(4-fluorophenyl)ethyl]-1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]piperidine](/img/structure/B5500991.png)

![1-[(2-naphthyloxy)acetyl]indoline](/img/structure/B5501016.png)